N-({4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide
Overview
Description
N-({4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
The synthesis of N-({4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and parallel solid-phase synthesis . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
N-({4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-({4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-({4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain . This action helps in improving cognitive functions and reducing neurotoxicity. The compound also exhibits antioxidant properties, which contribute to its neuroprotective effects .
Comparison with Similar Compounds
N-({4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide can be compared with other piperazine derivatives, such as:
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: This compound also exhibits neuroprotective properties but differs in its chemical structure and specific applications.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Known for its selectivity towards ENT2 over ENT1, this compound is used in different pharmacological studies.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-16(2)23(30)28-13-11-27(12-14-28)19-9-7-18(8-10-19)25-24(32)26-22(29)21-15-17-5-3-4-6-20(17)31-21/h3-10,15-16H,11-14H2,1-2H3,(H2,25,26,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNYMROQNDQULQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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